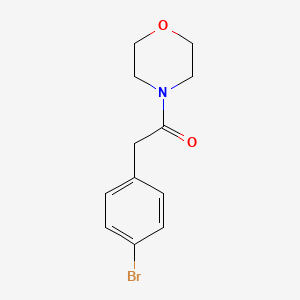

2-(4-Bromophenyl)-1-morpholinoethanone

Vue d'ensemble

Description

Synthesis Analysis The synthesis of compounds related to 2-(4-Bromophenyl)-1-morpholinoethanone involves multiple synthetic routes, starting from bromobenzene as a key intermediate. One approach includes reacting bromobenzene with 2-aminoethanol to yield 2-anilinoethanol, which undergoes cyclization with chloroacetyl chloride, followed by nitration and reduction, achieving an overall yield of about 32%. Another route involves a series of reactions including nitration, N-arylation, acylation, cyclization, and reduction, with an overall yield of about 47% (Luo Lingyan et al., 2011).

Molecular Structure Analysis For molecular structure analysis, compounds structurally related or leading to 2-(4-Bromophenyl)-1-morpholinoethanone show varied complexity. For example, the crystal structure of 4-Bromo-3,4-Dichloro-1-(1-Morpholinyl)-1-(Decylsulfanyl)-2-Nitro-Buta-1,3-Diene reveals the morpholine ring adopts a chair conformation, indicating typical structural behaviors of morpholine derivatives (C. Ibiş et al., 2010).

Chemical Reactions and Properties 2-(4-Bromophenyl)-1-morpholinoethanone and its derivatives undergo various chemical reactions, including Crossed-Aldol condensation, which has been utilized to synthesize a series of substituted compounds showing potential antimicrobial activities (S. Balaji et al., 2017). These reactions underline the compound’s reactivity and potential application in synthesizing bioactive molecules.

Physical Properties Analysis The physical properties of morpholine derivatives can be deduced from their synthesis and structural analyses. For instance, the cyclization reactions and the resulting structures indicate these compounds likely possess typical morpholine physical properties, including boiling points, solubility, and stability, which are critical for their application in various fields (Tan Bin, 2011).

Chemical Properties Analysis The chemical properties, such as reactivity with other substances and potential for further chemical modifications, of 2-(4-Bromophenyl)-1-morpholinoethanone derivatives are highlighted by their involvement in synthesis pathways for developing pharmacologically relevant compounds. For instance, their ability to undergo Crossed-Aldol condensation and interact with nucleophiles or electrophiles demonstrates their versatile chemical behavior, which is essential for medicinal chemistry applications (S. Balaji et al., 2017).

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

2-(4-Bromophenyl)-1-morpholinoethanone serves as a key intermediate in various synthetic routes for medicinal chemistry. For instance, it is used in the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a crucial intermediate for the anticoagulant rivaroxaban. This synthesis involves multiple steps, including reactions with bromobenzene, nitration, and reduction, achieving yields of approximately 32% to 47% (Luo Lingyan et al., 2011). Additionally, it finds application in the Willgerodt-Kindler reaction to synthesize ω-haloacetophenone derivatives, using 2-bromo-1-phenylethanone as a substrate (Urbain C. Kasséhin et al., 2014).

Antimicrobial Applications

Compounds derived from 2-(4-Bromophenyl)-1-morpholinoethanone have shown promising antimicrobial activities. A study synthesizing substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds demonstrated their novel antimicrobial properties when screened using the Kirby-Bauer method (S. Balaji et al., 2017).

Material Science and Coordination Chemistry

This compound is also significant in material science and coordination chemistry. For example, it plays a role in the synthesis of 3,5-disubstituted morpholine derivatives, which are valuable in various chemical applications (M. D’hooghe et al., 2006). Furthermore, it is used in the synthesis of quinoline compounds with potential photophysical and biomolecular binding properties, highlighting its versatility in chemical synthesis (H. Bonacorso et al., 2018).

Safety And Hazards

Material safety data sheets (MSDS) would provide information on the compound’s potential hazards, safe handling procedures, and emergency response measures.

Orientations Futures

This would involve discussing potential areas for further research, such as exploring new synthetic routes, studying the compound’s properties in more detail, or investigating its potential applications.

Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind that is well-documented in the scientific literature, I would be happy to help you find more detailed information.

Propriétés

IUPAC Name |

2-(4-bromophenyl)-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYPWFXETHVEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358061 | |

| Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-Bromophenyl)-1-morpholinoethanone | |

CAS RN |

349428-85-9 | |

| Record name | 2-(4-Bromophenyl)-1-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.